

An In-depth Technical Guide to Carbetapentane Citrate

Author: BenchChem Technical Support Team. Date: December 2025

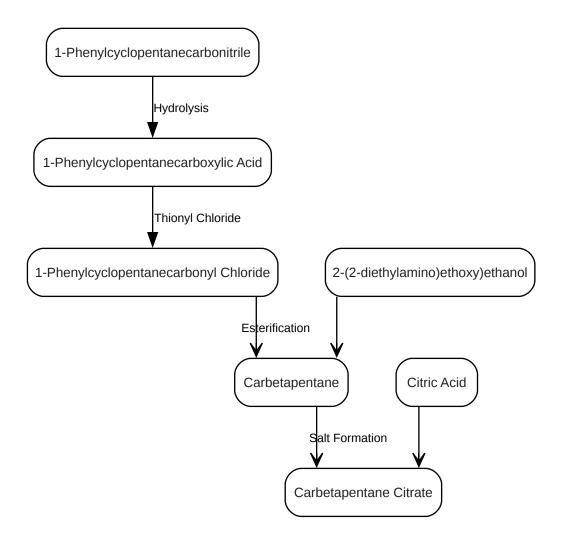
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetapentane citrate, also known as **pentoxyverine citrate**, is a non-opioid, centrally acting antitussive agent.[1] It is utilized in the management of cough associated with conditions such as the common cold, sinusitis, and bronchitis.[1][2] Beyond its antitussive properties, carbetapentane has demonstrated antimuscarinic, anticonvulsant, and local anesthetic activities.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of carbetapentane citrate, with a focus on its interaction with sigma-1 and muscarinic receptors. Detailed experimental protocols are provided to facilitate further research and development.

Chemical and Physical Properties

Carbetapentane citrate is the citrate salt of the carbetapentane base.[2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1- carboxylate;2-hydroxypropane- 1,2,3-tricarboxylic acid	[2]
Synonyms	Pentoxyverine citrate, Toclase	[2][3]
CAS Number	23142-01-0	[3]
Molecular Formula	C26H39NO10	[2]
Molecular Weight	525.6 g/mol	[2]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water, DMSO, and ethanol. Specific solubilities include: Water: 100 mg/mL; DMSO: 100 mg/mL; Ethanol: 8 mg/mL	[5]

Synthesis

The synthesis of carbetapentane involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylamino)ethoxy)ethanol. The following diagram illustrates a logical workflow for its synthesis.

Click to download full resolution via product page

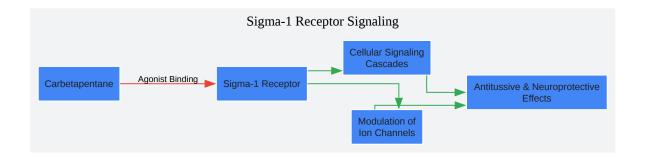
Caption: Logical workflow for the synthesis of carbetapentane citrate.

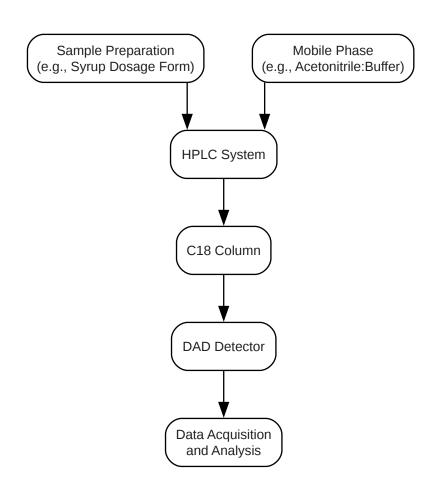
Mechanism of Action & Signaling Pathways

Carbetapentane citrate exerts its pharmacological effects primarily through its interaction with sigma-1 and muscarinic receptors.

Sigma-1 Receptor Agonism

Carbetapentane is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction is believed to contribute to its antitussive and neuroprotective effects. The binding affinities (Ki) of carbetapentane for sigma receptors are presented below.





Receptor Subtype	Ki (nM)	Reference(s)
Sigma-1 (σ ₁)	10.4, 41, 75	[7][8]
Sigma-2 (σ ₂)	894	[8]

The signaling pathway initiated by sigma-1 receptor activation by carbetapentane is complex and can modulate various downstream effectors, including ion channels and intracellular signaling cascades.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ijpca.org [ijpca.org]
- 3. Carbetapentane citrate | 23142-01-0 | MOLNOVA [molnova.com]
- 4. Carbetapentane citrate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Carbetapentane Citrate | C26H39NO10 | CID 90010 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbetapentane Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668349#carbetapentane-citrate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com